molecular formula C41H65NO10 B161010 Spinosad CAS No. 131929-60-7

Spinosad

Cat. No. B161010
CAS RN: 131929-60-7
M. Wt: 732.0 g/mol
InChI Key: SRJQTHAZUNRMPR-UYQKXTDMSA-N
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Description

Spinosyn A is a naturally occurring compound produced by the bacterium Saccharopolyspora spinosa. It is a member of the spinosyn family, which are macrolide antibiotics with potent insecticidal properties. Spinosyn A, along with its isomer Spinosyn D, is a key component of the insecticide Spinosad. These compounds are known for their unique chemical structure and their effectiveness in controlling a wide range of insect pests while being relatively non-toxic to mammals and other non-target organisms .

Scientific Research Applications

Spinosyn A has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and its potential as a lead compound for the development of new insecticides. In biology, Spinosyn A is used to study the mechanisms of insect resistance and the interactions between insecticides and their targets. In medicine, Spinosyn A and its derivatives are investigated for their potential use as antibiotics and antiparasitic agents. In industry, Spinosyn A is used in the formulation of insecticides for agricultural and veterinary applications .

Mechanism of Action

Spinosyn A exerts its insecticidal effects by targeting the nicotinic acetylcholine receptors in the insect nervous system. It binds to specific sites on these receptors, causing prolonged activation and eventual paralysis of the insect. This mechanism of action is distinct from that of other insecticides, making Spinosyn A effective against insect populations that have developed resistance to other compounds .

Biochemical Analysis

Biochemical Properties

Spinosyn A interacts with various biomolecules in its biochemical reactions. It is known to disrupt nicotinic acetylcholine receptors . In the context of cancer biology, Spinosyn A has been found to bind to and activate Argininosuccinate Synthase (ASS1), an enzyme that catalyzes the formation of argininosuccinate from citrulline and aspartate . This interaction is critical for the anti-cancer effects of Spinosyn A .

Cellular Effects

Spinosyn A has significant effects on various types of cells and cellular processes. In breast cancer cells, it has been shown to inhibit cell proliferation and migration, induce apoptosis, and cause cell cycle arrest . It also modulates multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway .

Molecular Mechanism

The molecular mechanism of Spinosyn A involves its binding interactions with biomolecules and changes in gene expression. It functions as an allosteric activator of nicotinic acetylcholine receptors . In cancer cells, Spinosyn A binds to and activates ASS1, leading to reduced pyrimidine synthesis and consequently the inhibition of cancer cell proliferation .

Temporal Effects in Laboratory Settings

The effects of Spinosyn A change over time in laboratory settings. While specific studies detailing the temporal effects of Spinosyn A are limited, it is known that the compound has long-term effects on cellular function, such as inhibiting cell proliferation and inducing apoptosis in cancer cells .

Metabolic Pathways

Spinosyn A is involved in various metabolic pathways. It is known to impact the urea cycle through its interaction with ASS1 . Detailed information on the specific metabolic pathways that Spinosyn A is involved in is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: Spinosyn A is primarily produced through the fermentation of Saccharopolyspora spinosa. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. The production yield can be enhanced through genetic manipulation and optimization of fermentation parameters. For example, genome shuffling and antibiotic resistance screening have been used to develop high-yield strains of Saccharopolyspora spinosa .

Industrial Production Methods: Industrial production of Spinosyn A involves large-scale fermentation followed by extraction and purification. The fermentation broth is typically subjected to solvent extraction to isolate the spinosyn compounds. The crude extract is then purified using chromatographic techniques to obtain pure Spinosyn A. The process is designed to maximize yield and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Spinosyn A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Diels-Alder reaction, which is catalyzed by an enzyme in Saccharopolyspora spinosa. This reaction is a key step in the biosynthesis of Spinosyn A .

Common Reagents and Conditions: Common reagents used in the chemical modification of Spinosyn A include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations. For example, oxidation reactions may be carried out using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions .

Major Products Formed: The major products formed from the chemical reactions of Spinosyn A include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential use as insecticides or pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Spinosyn A include Spinosyn D, Spinosyn E, and Spinosyn F. These compounds share a similar macrolide structure but differ in the degree of methylation and other functional group modifications .

Uniqueness of Spinosyn A: Spinosyn A is unique due to its high insecticidal potency and its relatively low toxicity to non-target organisms. Its unique mechanism of action and its effectiveness against resistant insect populations make it a valuable tool in integrated pest management programs. Additionally, the ability to produce Spinosyn A through fermentation provides a sustainable and scalable method for its production .

properties

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJQTHAZUNRMPR-UYQKXTDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H65NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037598
Record name Spinosyn A
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Molecular Weight

732.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Merck Index]
Record name Spinosyn A
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Solubility

Water = 89.4 ppm (Spinosyn A) and 0.495 ppm (Spinosyn D); acetone - 16.8 g/ml (Spinosyn A) and 1.01 g/ml (Spinosyn D); methanol - 19.0 g/ml (Spinosyn A) and 0.252 g/ml (Spinosyn D)
Record name SPINOSYN-A
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Density

The electrophilic addition of reagents to the 5,6-double bond in spinosyn A & spinosyn D systems occurred with high pi-diastereofacial selectivity. Addition occurred preferentially from the beta face of the molecule with selectivities ranging from 5:1 to better than 30:1. Various NMR properties were investigated in order to distinguish the beta & alpha isomers with the help of theoretical models of the products. These NMR properties include a (13)C gamma effect to C-11 & vicinal coupling between H-4 & H-5. To help rationalize the selectivity, computational studies on the transition states for epoxidation were calculated using density functional theory. The results indicate that beta epoxidation is favored & that the geometries of the transition structures are consistent with torsional steering being the source of the selectivity.
Record name SPINOSYN-A
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.0X10-11 kPA at 25 C (Spinosyn A)
Record name SPINOSYN-A
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Mechanism of Action

The spinosyns, a novel family of insecticidal macrocyclic lactones, are active on a wide variety of insect pests, especially lepidopterans & dipterans...& possess a mode of action that appears unique, with studies to date suggesting that both nicotinic & gamma-aminobutryic acid receptor functions are altered in a novel manner. Compared to pyrethroids such as cypermethrin, spinosyn A is slow to penetrate into insect larvae such as tobacco budworm larvae (Heliothis virescens); however, once inside the insect, spinosyn A is not readily metabolized...
Record name SPINOSYN-A
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Color/Form

Light grey to white crystals

CAS RN

131929-60-7
Record name Spinosyn A
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Record name Spinosad factor A [USAN]
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Record name Spinosyn A
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Record name spinosyn A
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Record name SPINOSAD FACTOR A
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Record name SPINOSYN-A
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

84 C to 99.5 C
Record name SPINOSYN-A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Spinosad
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Spinosad
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Spinosad
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Spinosad
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Spinosad
Reactant of Route 6
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Spinosad

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